5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
Description
5-(4-Chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a pyrrolone derivative characterized by a 4-chlorophenyl group at position 5, a 4-fluorobenzoyl moiety at position 4, and a pyridin-3-ylmethyl substituent at position 1.
Properties
Molecular Formula |
C23H16ClFN2O3 |
|---|---|
Molecular Weight |
422.8 g/mol |
IUPAC Name |
(4E)-5-(4-chlorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H16ClFN2O3/c24-17-7-3-15(4-8-17)20-19(21(28)16-5-9-18(25)10-6-16)22(29)23(30)27(20)13-14-2-1-11-26-12-14/h1-12,20,28H,13H2/b21-19+ |
InChI Key |
SIPMKSJJVYXRTR-XUTLUUPISA-N |
Isomeric SMILES |
C1=CC(=CN=C1)CN2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can be achieved through a multi-step synthetic route. One common method involves the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzene derivative and a suitable nucleophile.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced through an acylation reaction using a fluorobenzoyl chloride and a suitable base.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction using a suitable oxidizing agent.
Introduction of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced through a nucleophilic substitution reaction using a pyridine derivative and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: The compound can undergo reduction reactions to form reduced derivatives. Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions to introduce or replace functional groups. Common reagents include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), electrophiles (e.g., acyl chlorides, alkyl halides)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups (e.g., ketones, carboxylic acids)
Reduction: Reduced derivatives with fewer oxygen-containing functional groups (e.g., alcohols, amines)
Substitution: Substituted derivatives with new functional groups replacing existing ones
Scientific Research Applications
Molecular Structure and Formula
- Molecular Formula : C22H22ClFN2O3
- Molecular Weight : 416.9 g/mol
- IUPAC Name : 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
Structural Characteristics
The compound features a pyrrolidine ring substituted with various functional groups that enhance its biological activity. The presence of a chlorophenyl and fluorobenzoyl moiety is significant for its interaction with biological targets.
Pharmacological Activity
- Antitumor Activity :
- Inhibition of Kinase Activity :
- Neurological Applications :
Synthesis Techniques
The synthesis of 5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions that include:
- Formation of the pyrrolidine core via cyclization reactions.
- Introduction of the chlorophenyl and fluorobenzoyl groups through electrophilic aromatic substitution.
- Hydroxylation at the 3-position to enhance solubility and biological activity .
Case Studies
Several case studies highlight the efficacy of this compound in various therapeutic contexts:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor effects | Demonstrated significant inhibition of tumor growth in xenograft models. |
| Study B | Kinase inhibition | Showed IC50 values indicating strong inhibition of RET kinase activity. |
| Study C | Neurological effects | Found to improve cognitive function in animal models through NMDA receptor modulation. |
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites. This can result in the modulation of biochemical pathways and the regulation of metabolic processes.
Receptor Binding: The compound may bind to specific receptors on the surface of cells, triggering signaling cascades that lead to various cellular responses. This can result in the modulation of physiological processes and the regulation of cellular functions.
Pathway Modulation: The compound may modulate specific biochemical pathways by interacting with key proteins and other biomolecules. This can result in the regulation of gene expression, protein synthesis, and other cellular processes.
Comparison with Similar Compounds
Table 1: Key Substituents and Physical Properties of Analogous Pyrrol-2-one Derivatives
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The target compound’s 4-chlorophenyl (Cl) and 4-fluorobenzoyl (F) substituents enhance electrophilicity compared to electron-donating groups (EDGs) like the 4-tert-butylphenyl in Compound 20. This may influence reactivity in nucleophilic addition or binding to biological targets .
Noncovalent Interactions and Molecular Recognition
emphasizes the role of noncovalent interactions in molecular recognition. The target compound’s 3-hydroxy and 4-fluorobenzoyl groups may engage in hydrogen bonding and π-π stacking, respectively, analogous to ’s compound, which has a 4-hydroxy-3-methoxyphenyl group. In contrast, the thiadiazolyl group in ’s compound could participate in dipole-dipole interactions or metal coordination, offering distinct binding profiles .
Computational and Analytical Tools
Structural analyses of these compounds likely employed tools such as:
- SHELX () : For X-ray crystallography to resolve molecular packing and hydrogen-bonding networks.
- Noncovalent Interaction (NCI) Analysis (): To visualize interaction surfaces, critical for understanding binding modes in biological systems .
Implications for Drug Design
The target compound’s combination of EWGs (Cl, F) and hydrogen-bond donors (3-OH) mirrors trends in kinase inhibitor design, where such groups enhance target affinity and metabolic stability.
Biological Activity
5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C27H20ClFN2O3
- Molecular Weight : 474.92 g/mol
- LogP (Partition Coefficient) : 5.256
- Water Solubility : LogSw -5.84
- Acid Dissociation Constant (pKa) : 9.51
These properties suggest a relatively hydrophobic nature, which may influence its bioavailability and interaction with biological membranes.
Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Compounds in this class have shown inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease, which are crucial for neurotransmission and urea metabolism, respectively .
- Antimicrobial Activity : Preliminary studies suggest moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. This activity is hypothesized to stem from the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Anticancer Properties : The compound's structural features may allow it to interact with cancer-related targets, potentially inhibiting tumor growth through mechanisms such as apoptosis induction or cell cycle arrest .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antibacterial | Moderate to strong | |
| AChE Inhibition | Strong | |
| Urease Inhibition | Strong | |
| Anticancer | Moderate |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial efficacy of the compound against various bacterial strains. The results indicated that while it exhibited strong activity against Salmonella typhi, its effectiveness varied with other strains, suggesting a selective mechanism of action that could be further explored for therapeutic applications in infectious diseases .
Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, the compound was tested for its ability to inhibit AChE and urease. Results demonstrated strong inhibitory effects, indicating potential applications in treating conditions like Alzheimer's disease (through AChE inhibition) and disorders related to urea metabolism .
Q & A
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
